![molecular formula C12H15ClN2O3S2 B2952596 4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1215637-15-2](/img/structure/B2952596.png)

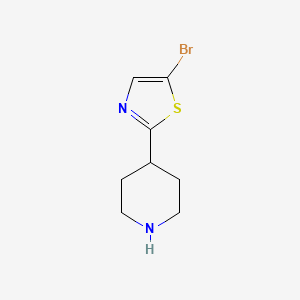

4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

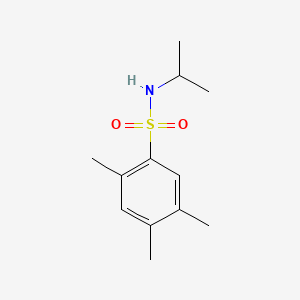

Sulfonamides: A Patent Review (2008 – 2012)

This review discusses the primary sulfonamide moiety's presence in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. It highlights recent developments in sulfonamides, including their role in antiglaucoma agents and antitumor agents targeting carbonic anhydrase isoforms IX and XII. This suggests the importance of sulfonamide structures in drug development and their potential application in treating various conditions, which could be relevant to understanding the utility of compounds like "4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride" in scientific research and therapeutics (Carta, Scozzafava, & Supuran, 2012).

Diuretics with Carbonic Anhydrase Inhibitory Action: A Patent and Literature Review (2005 – 2013)

This review covers diuretics that also act as carbonic anhydrase inhibitors, emphasizing the multifaceted therapeutic potential of such compounds. It discusses the polypharmacological effects and the need for novel sulfonamide-based inhibitors to address conditions like obesity, cancer, epilepsy, and hypertension. This context may offer insights into the research applications of sulfonamide-containing compounds like the one (Carta & Supuran, 2013).

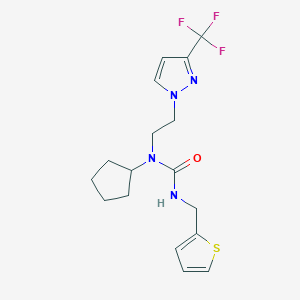

A Review on Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

This review focuses on the morpholine moiety, which is present in various pharmacologically active compounds. It summarizes the broad spectrum of pharmacological profiles of morpholine derivatives, indicating the structural flexibility and adaptability of morpholine in contributing to diverse therapeutic activities. This review underscores the potential of morpholine derivatives in drug development, suggesting that compounds incorporating this moiety, such as "this compound," could have varied scientific research applications (Asif & Imran, 2019).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects . For example, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . In another study, a thiazole derivative demonstrated potent effects on a prostate cancer cell line .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular level .

Action Environment

The biological activities of thiazole derivatives suggest that they may be influenced by various factors .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride are largely determined by its thiazole ring. Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

Thiazole derivatives have been shown to interact with various biomolecules, potentially influencing their function .

Eigenschaften

IUPAC Name |

4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2.ClH/c1-19(15,16)9-2-3-10-11(8-9)18-12(13-10)14-4-6-17-7-5-14;/h2-3,8H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRYNZPIMICUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCOCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)

![1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2952518.png)

![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2952522.png)

![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2952523.png)

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)

![3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2952530.png)

![1-(3-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2952532.png)

![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)